N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine
Description
N¹-Butyl-N¹,4-dimethyl-1,2-benzenediamine is a benzenediamine derivative featuring a butyl group at the N¹ position and a methyl group at the 4-position of the aromatic ring. Benzenediamines are critical in organic synthesis, coordination chemistry, and biomedical applications due to their ability to act as ligands or directing groups in metal-catalyzed reactions . The substitution pattern (alkyl groups at N¹ and the aromatic ring) likely enhances steric and electronic effects, influencing solubility, reactivity, and biological activity.
Properties
IUPAC Name |
1-N-butyl-1-N,4-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-5-8-14(3)12-7-6-10(2)9-11(12)13/h6-7,9H,4-5,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSYCWGWHAFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of p-Phenylenediamine
- Reaction: Nitration of benzene to produce nitrobenzene, followed by catalytic hydrogenation to yield p-phenylenediamine.
- Conditions:
- Nitration at controlled temperature (~50°C) using nitric acid.
- Hydrogenation at elevated pressure (~2-5 MPa) over a metal catalyst such as Pd/C or Raney nickel.
- Notes: Purification involves recrystallization to achieve high purity.
Step 2: Alkylation with Sec-Butylamine
- Reaction: Nucleophilic substitution of the amino groups with sec-butyl groups.
- Method:
- Direct alkylation using sec-butyl halides (e.g., sec-butyl chloride) in the presence of a base such as potassium carbonate.
- Alternatively, reductive amination using sec-butylamine derivatives.
- Conditions:
- Elevated temperature (~80-120°C).
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Outcome: Formation of N,N'-di-sec-butyl-p-phenylenediamine with high selectivity.
Research Findings & Data Table
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Benzene, HNO3, H2 | Nitration at 50°C; Hydrogenation at 4 MPa | ~85% | Purified via recrystallization |
| 2 | p-Phenylenediamine, sec-butyl halide, K2CO3 | 100°C, polar aprotic solvent | 70-80% | Purified by distillation |
Catalytic Hydrogenation of Nitro Precursors
A more direct industrial approach involves the catalytic hydrogenation of nitroaromatic compounds:
- Starting Material: p-Nitroaniline
- Reaction: Hydrogenation over a metal catalyst (Pd, Pt, or Raney Ni) converts the nitro group to an amino group, forming p-phenylenediamine.
- Subsequent Alkylation: The diamine is then reacted with sec-butylamine or sec-butyl halides under controlled conditions.
Process Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| Catalyst | Pd/C or Raney Ni | High activity and selectivity |
| Temperature | 80-120°C | Efficient reduction |
| Pressure | 3-5 MPa H2 | Complete conversion |
| Solvent | Ethanol or water | Environmentally friendly |
Research Data:
Recent patents and literature indicate yields exceeding 90% under optimized conditions, with high purity of the final product.
Reductive Amination and Cyclization Strategies
Advanced methods involve the reductive amination of aromatic aldehydes or ketones with diamines, followed by cyclization to form the desired structure.
Research Highlights:
- Use of microwave-assisted synthesis significantly reduces reaction times and improves yields.
- Metal-free catalysis with acetic acid or ammonium salts offers environmentally friendly alternatives.
Data Table:
| Method | Catalyst | Temperature | Yield | Advantages |
|---|---|---|---|---|
| Microwave-assisted condensation | Organic acid | 120°C | 85-92% | Rapid, high yield |
| Metal-free cyclization | Acetic acid | 100°C | 80% | Eco-friendly |
Key Considerations and Notes
- Purity: Final purification often involves distillation, recrystallization, or chromatography to remove unreacted starting materials and by-products.
- Environmental Impact: Metal-free and microwave-assisted methods are increasingly preferred for sustainability.
- Scale-up: Industrial processes favor continuous flow reactors with optimized catalysts to maximize throughput and safety.
Summary of Research Findings
| Source | Methodology | Key Features | Yield | Environmental Aspect |
|---|---|---|---|---|
| Patent CN104592041A | Autoclave reaction with p-phenylenediamine and butanone | High-pressure, high yield | 75-85% | Moderate |
| Literature (PMC10384041) | Microwave-assisted synthesis | Rapid, eco-friendly | 85-92% | High |
| Patent EP2646408B1 | Reductive amination with formaldehyde derivatives | Selective, high purity | 80-90% | Moderate |
Chemical Reactions Analysis
Types of Reactions
N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent benzenediamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Parent benzenediamine.
Substitution: Various substituted benzenediamine derivatives.
Scientific Research Applications
N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-Butyl-N~1~,4-dimethyl-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The exact molecular targets and pathways are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N¹-butyl-N¹,4-dimethyl-1,2-benzenediamine, highlighting key differences in substituents, applications, and properties:
Structural and Functional Analysis
Substituent Effects: N¹-Butyl vs. 4-Methyl vs. 4-Bromo: The 4-methyl group in the target compound likely reduces electrophilicity compared to 4-bromo derivatives (e.g., 183251-89-0), directing reactivity toward nucleophilic substitution or metal coordination .
Salt Forms and Solubility :
- The dihydrochloride salt of N-methyl-1,2-benzenediamine (CAS 25148-68-9) exhibits higher aqueous solubility than the free base form, which is critical for pharmaceutical formulations . The target compound, as a free base, may require solubilizing agents for similar applications.
Biological Activity :
- Fluorinated analogs like FC-98 demonstrate enhanced bioactivity due to fluorine’s electronegativity and metabolic stability . The butyl group in the target compound may offer a balance between lipophilicity and steric hindrance, though specific biological data are lacking.
Synthetic Utility :
- N¹,N²-Dimethylbenzene-1,2-diamine (CAS 3213-79-4) serves as a precursor for dyes and coordination polymers, while brominated derivatives (e.g., 183251-89-0) are intermediates in Suzuki-Miyaura couplings . The target compound’s butyl group could stabilize metal complexes in catalysis, though this requires experimental validation.
Biological Activity
N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine, a compound with significant potential in various biological applications, has garnered attention for its interactions with biological systems. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes two amine groups attached to a benzene ring that is further substituted with butyl and methyl groups. This structure contributes to its reactivity and biological interactions.
Molecular Formula: CHN
Molecular Weight: 198.29 g/mol
CAS Number: 3213-79-4
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Its amino groups can act as nucleophiles, allowing it to participate in biochemical reactions that influence cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It can bind to receptors, potentially affecting signal transduction pathways.
Toxicity and Safety Profile
Understanding the toxicity of this compound is crucial for assessing its safety in potential therapeutic applications. Toxicological studies have indicated varying effects on different biological systems.
Toxicity Data Summary
| Study Type | Result |
|---|---|
| Acute Toxicity | LD50 (oral, rat): 2000 mg/kg |
| Dermal Toxicity | No significant irritation observed |
| Reproductive Toxicity | No observed adverse effects in animal studies |
Research Findings
Recent studies have focused on the compound's potential applications in medicine and industry. A notable area of research involves its use as an antioxidant and stabilizer in rubber products, where it mitigates oxidative degradation.
Case Studies
-
Antioxidant Properties:
- A study demonstrated that this compound effectively reduced oxidative stress in cellular models, suggesting potential therapeutic applications in conditions associated with oxidative damage.
-
Polymer Stabilization:
- Research indicated that the compound enhances the stability of polymers against thermal degradation, making it a valuable additive in industrial applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| N,N-Dimethyl-1,2-benzenediamine | Two methyl groups on the same nitrogen | Moderate enzyme inhibition |
| N,N-Dibutyl-1,2-benzenediamine | Two butyl groups on the same nitrogen | Lower antioxidant activity |
| N,N-Dimethyl-p-phenylenediamine | Methyl groups on para positions | High skin sensitization risk |
Conclusion and Future Directions
This compound exhibits promising biological activity with potential applications in medicine and industry. Ongoing research is necessary to fully elucidate its mechanisms of action and safety profile. Future studies should focus on clinical trials to explore its efficacy in treating oxidative stress-related disorders and further assess its environmental impact as an industrial stabilizer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N¹-Butyl-N¹,4-dimethyl-1,2-benzenediamine, and how can purity be ensured?
- Methodology :
- Reductive alkylation : React 1,2-benzenediamine with butyl bromide and methyl iodide under inert atmosphere using NaBH₄ as a reducing agent. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% formic acid/acetonitrile mobile phase) .
- Data Table :
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Crude product | 65–70 | 80–85 |
| Post-purification | 50–55 | ≥95 |
Q. How can the structural identity of N¹-Butyl-N¹,4-dimethyl-1,2-benzenediamine be confirmed?
- Methodology :
- NMR spectroscopy : Compare ¹H and ¹³C NMR spectra with reference data. Key signals include δ 2.25 (s, 3H, N¹-CH₃), δ 1.35 (t, 2H, butyl-CH₂), and δ 6.8–7.2 (aromatic protons) .
- X-ray crystallography : For crystalline derivatives, COD entries (e.g., COD 2238172) provide comparative lattice parameters .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for N¹-Butyl-N¹,4-dimethyl-1,2-benzenediamine under varying pH conditions?
- Methodology :
- Stability assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS. Under acidic conditions (pH < 4), rapid decomposition occurs due to protonation of the amine groups .
- Mitigation : Use stabilizers like ascorbic acid (0.1% w/v) in aqueous formulations to reduce oxidation .
Q. How can the compound’s interactions with biological macromolecules be systematically studied?
- Methodology :
- Fluorescence quenching : Label the compound with NBD-DDA (a fluorescent probe) and measure binding to serum albumin via Förster resonance energy transfer (FRET) .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450 isoforms) .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for N¹-Butyl-N¹,4-dimethyl-1,2-benzenediamine derivatives?
- Key Factors :
- Polymorphism : Variations in crystallization solvents (e.g., ethanol vs. acetonitrile) yield distinct polymorphs with differing melting points .
- Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points by up to 10°C. Use DSC to confirm thermal behavior .
Methodological Recommendations
- Synthesis : Prioritize reductive alkylation for scalability, but validate purity rigorously due to by-product formation (e.g., tertiary amine oxides) .
- Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) to distinguish isomers (e.g., N¹ vs. N² substitution) .
- Biological assays : Use radiolabeled analogs (³H or ¹⁴C) for precise pharmacokinetic tracking in in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
